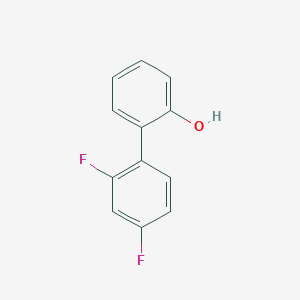

2-(2,4-Difluorophenyl)phenol

Overview

Description

“2-(2,4-Difluorophenyl)phenol” is an organic compound that is used as a building block in the synthesis of various pharmaceutical compounds . It has a molecular weight of 206.19 .

Synthesis Analysis

The synthesis of “this compound” involves several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . It has also been used as a primary ligand in the synthesis of phosphorescent Ir(III) complexes .

Molecular Structure Analysis

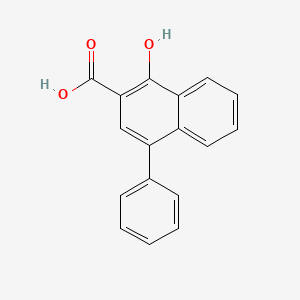

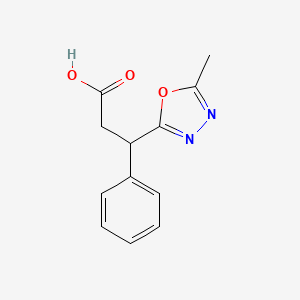

The molecular structure of “this compound” includes a phenol group attached to a benzene ring, which is further connected to two fluorine atoms . The structure is influenced by the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom .

Chemical Reactions Analysis

Phenols, including “this compound”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They do not undergo oxidation in the same way as alcohols because they lack a hydrogen atom on the hydroxyl-bearing carbon .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point of 52-53 °C/19 mmHg and a melting point of 22.4 °C . Its density is 1.362 g/mL at 25 °C .

Scientific Research Applications

Adsorption Studies : Research has shown that activated carbon fibers (ACFs) can be used for the adsorption of phenolic compounds from aqueous solutions. This process is influenced by factors like solution pH, adsorption kinetics, and the molecular dimensions of the phenols, including substituted phenols like 2,4-dichlorophenol, a compound related to 2-(2,4-Difluorophenyl)phenol (Liu, Zheng, Wang, Jiang, & Li, 2010).

Catalytic Hydrodechlorination : Studies have explored the use of nanoscale Pd/Fe bimetallic particles for the hydrodechlorination of chlorinated phenols, transforming them into less harmful compounds. This research helps in understanding the reaction pathways and the effects of various experimental parameters (Wei, Xu, Liu, & Wang, 2006).

Removal of Substituted Phenols : Activated carbon obtained from agricultural waste has been studied for the removal of substituted phenols from water. This approach offers an environmentally friendly solution for water purification (Daifullah & Girgis, 1998).

Analytical Chemistry : In the field of analytical chemistry, methods have been developed for the determination of phenolic compounds in various samples using techniques like liquid-solid extraction and liquid chromatography (Castillo, Puig, & Barceló, 1997).

Photocatalytic Treatment : The photocatalytic treatment of phenolic compounds, including chlorophenols, has been tested using titania in suspension as a catalyst. This research is significant for the development of methods to treat contaminated water using solar energy (Giménez, Curcó, & Queral, 1999).

Safety and Hazards

“2-(2,4-Difluorophenyl)phenol” is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and wash thoroughly after handling .

Future Directions

While specific future directions for “2-(2,4-Difluorophenyl)phenol” are not mentioned in the search results, there have been advances in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research could potentially influence the future applications of “this compound”.

Mechanism of Action

Target of Action

It’s known that this compound is used as a starting reagent in the synthesis of various organic compounds , suggesting that it may interact with a variety of molecular targets.

Mode of Action

It’s known that the compound can undergo acid/base-induced structural transformations, which can be confirmed by their 1h nmr spectra . This suggests that the compound may interact with its targets through acid-base reactions, leading to structural changes.

Biochemical Pathways

It’s known that the compound is used in the synthesis of various organic compounds , suggesting that it may be involved in a variety of biochemical pathways.

Pharmacokinetics

It’s known that the compound has a molecular weight of 1300922 , which may influence its bioavailability.

Result of Action

It’s known that the compound can undergo acid/base-induced structural transformations , suggesting that it may induce structural changes in its targets, leading to various molecular and cellular effects.

Action Environment

It’s known that the compound can undergo acid/base-induced structural transformations , suggesting that changes in pH may influence its action and stability.

properties

IUPAC Name |

2-(2,4-difluorophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUOWQHPBXVJSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680810 | |

| Record name | 2',4'-Difluoro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1225946-59-7 | |

| Record name | 2',4'-Difluoro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B3059662.png)

![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide](/img/structure/B3059663.png)

![Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-](/img/structure/B3059667.png)